molecular formula C3H5N3 B15412700 3-Iminocycloprop-1-ene-1,2-diamine CAS No. 243976-45-6

3-Iminocycloprop-1-ene-1,2-diamine

Cat. No.: B15412700
CAS No.: 243976-45-6
M. Wt: 83.09 g/mol
InChI Key: GEERZTZDDVOQRV-UHFFFAOYSA-N
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Description

3-Iminocycloprop-1-ene-1,2-diamine is a high-value chemical reagent built around a strained cyclopropenimine core, making it a compound of significant interest in advanced inorganic chemistry and catalysis research . This ligand belongs to a class of molecules known for their exceptional electron-donating capabilities and the inherent ring strain of the three-membered cyclopropene ring, which can drive unique reactivity patterns . Its primary research application is as a precursor for sophisticated pincer ligands in coordination chemistry. Studies have demonstrated its reactivity with thorium metallocenes, where it can coordinate to the metal center as a neutral ligand at low temperatures, introducing aromaticity to the cyclopropene ring . At elevated temperatures, a ring-opening reaction is observed, transforming the ligand into a nitrile-containing structure, a process that can be assisted by nucleophilic attack from a metal-coordinated methyl group . This temperature-dependent behavior highlights its utility in studying reaction mechanisms and constructing complex molecular architectures. The strong electron-donating nature of the cyclopropenimine scaffold also suggests potential in the development of novel Brønsted base organocatalysts . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

243976-45-6

Molecular Formula

C3H5N3

Molecular Weight

83.09 g/mol

IUPAC Name

3-iminocyclopropene-1,2-diamine

InChI

InChI=1S/C3H5N3/c4-1-2(5)3(1)6/h4H,5-6H2

InChI Key

GEERZTZDDVOQRV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C1=N)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

N,N′-Bis(benzamidine-4-yl)ethane-1,2-diamine (Compound 6, ) Structure: Ethylenediamine linker with diamidine groups. Key Properties: Non-cytotoxic, antifungal activity in rat models. Applications: Antifungal drug candidate .

[Mn₂ᴵᴵᴵ,ᴵⱽO₂(bisimMe₂en)₂]³⁺ ()

  • Structure : Ethylenediamine-derived ligand (bisimMe₂en = N,N’-dimethyl-N,N’-bis(imidazol-4-ylmethyl)ethane-1,2-diamine) coordinating a mixed-valence Mn-oxo cluster.
  • Key Properties : Redox-active, UV-induced imidazole radical formation.
  • Applications : Model for photosynthetic oxygen-evolving centers .

3-Methoxybenzene-1,2-diamine Sulfate ()

  • Structure : Aromatic diamine with methoxy and sulfate groups.
  • Key Properties : Likely polar and water-soluble due to sulfate.
  • Applications : Intermediate in organic synthesis (exact role unspecified) .

Comparative Data Table :
Compound Core Structure Functional Groups Key Properties Applications
3-Iminocycloprop-1-ene-1,2-diamine Cyclopropene ring Imine, amine High ring strain, potential ligand Hypothetical coordination, catalysis
N,N′-Bis(benzamidine-4-yl)ethane-1,2-diamine Ethylenediamine Diamidine Antifungal, non-cytotoxic In vivo antifungal therapy
[Mn₂ᴵᴵᴵ,ᴵⱽO₂(bisimMe₂en)₂]³⁺ Ethylenediamine + imidazole Imidazole, Mn-oxo cluster Redox-active, radical formation Photosynthesis modeling
3-Methoxybenzene-1,2-diamine sulfate Benzene ring Methoxy, sulfate Polar, water-soluble Synthetic intermediate

Q & A

Basic Research Questions

Q. What are the critical variables to optimize in the synthesis of 3-Iminocycloprop-1-ene-1,2-diamine, and how can experimental design improve yield and selectivity?

  • Methodological Answer : Synthesis optimization requires systematic variation of temperature (e.g., 25–80°C), solvent polarity (polar aprotic vs. non-polar solvents), and catalyst loading. A factorial design approach (e.g., 2^k designs) can identify interactions between variables . Analytical techniques like HPLC or GC-MS should monitor reaction progress, while kinetic studies determine rate-limiting steps .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, ¹⁵N) to confirm the imino and cyclopropane groups. X-ray crystallography resolves stereochemistry and bond angles, while IR spectroscopy identifies NH/amine stretches. Mass spectrometry (HRMS) validates molecular weight .

Q. How does pH, temperature, and solvent affect the stability of this compound in solution?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (2–12), temperatures (4–40°C), and solvents (aqueous vs. organic). Monitor degradation via UV-Vis spectroscopy and LC-MS. Buffered solutions at neutral pH and low temperatures typically enhance stability .

Advanced Research Questions

Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) or computational modeling of this compound’s reactivity?

  • Methodological Answer : Perform KIEs using deuterated analogs to probe transition states. Density Functional Theory (DFT) simulations predict reaction pathways (e.g., ring-opening vs. cycloaddition). Validate computational models with experimental kinetic data .

Q. How can researchers identify biological targets of this compound, and what assays are suitable for studying its interactions?

  • Methodological Answer : Use affinity chromatography or SPR (Surface Plasmon Resonance) to screen protein libraries. Enzymatic assays (e.g., fluorescence-based) quantify inhibition/activation. Compare structural analogs (e.g., substituted diamines) to infer target specificity .

Q. What strategies resolve contradictions in experimental data, such as conflicting reactivity or stability reports across studies?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., inert atmosphere for air-sensitive compounds). Cross-validate with orthogonal techniques (e.g., NMR vs. XRD for stereochemical assignments). Meta-analyses of literature data can identify systemic biases .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance the study of this compound’s physicochemical properties?

  • Methodological Answer : Train machine learning models on existing synthetic and thermodynamic data to predict optimal reaction conditions. Molecular dynamics simulations model solvation effects and degradation pathways. Validate predictions with bench experiments .

Q. What challenges arise in scaling multi-step syntheses of this compound, and how can purification bottlenecks be addressed?

  • Methodological Answer : Optimize intermediates’ solubility to avoid column chromatography. Use flow chemistry for exothermic steps (e.g., cyclopropanation). High-throughput screening identifies efficient crystallization solvents. Purity is confirmed via DSC (Differential Scanning Calorimetry) .

Methodological Frameworks

  • Theoretical Alignment : Link experiments to conceptual frameworks (e.g., frontier molecular orbital theory for cyclopropane reactivity) to guide hypothesis generation .
  • Data Integration : Combine survey data (e.g., synthetic yields) with digital trace data (e.g., real-time reaction monitoring) for multidimensional analysis .

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